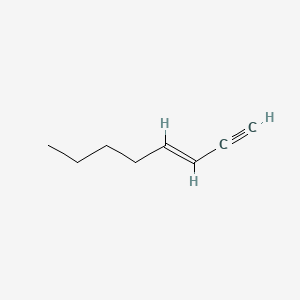
3-Octen-1-yne, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Octen-1-yne, (E)- is an organic compound with the molecular formula C8H12. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. The compound is also known by its IUPAC name, (3E)-oct-3-en-1-yne . This compound is notable for its unique structure, which includes both a double bond and a triple bond, making it a versatile molecule in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Octen-1-yne, (E)- typically involves the coupling of appropriate alkyne and alkene precursors. One common method is the Sonogashira coupling reaction, which involves the reaction of an alkyne with a vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include a base such as triethylamine and a solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: Industrial production of 3-Octen-1-yne, (E)- may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification process may include distillation or chromatography to ensure the compound’s purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Octen-1-yne, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of 3-Octen-1-yne, (E)- can yield alkanes or alkenes, depending on the reaction conditions and catalysts used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Alkanes, alkenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Octen-1-yne, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes and alkenes.
Medicine: Research into potential pharmaceutical applications, including the development of novel drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Octen-1-yne, (E)- involves its ability to participate in various chemical reactions due to the presence of both double and triple bonds. These bonds can interact with different molecular targets, including enzymes and receptors, leading to diverse biological and chemical effects. The pathways involved often include catalytic cycles facilitated by metal catalysts, which enable the formation and breaking of bonds in the compound .
Comparación Con Compuestos Similares
3-Octen-1-yne, (Z)-: A stereoisomer of 3-Octen-1-yne, (E)- with a different spatial arrangement of atoms.
1-Octen-3-yne: Another alkyne with a different position of the triple bond.
1-Octen-3-one: A ketone analog with a different functional group.
Uniqueness: 3-Octen-1-yne, (E)- is unique due to its specific arrangement of double and triple bonds, which provides distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
42104-42-7 |
|---|---|
Fórmula molecular |
C8H12 |
Peso molecular |
108.18 g/mol |
Nombre IUPAC |
(E)-oct-3-en-1-yne |
InChI |
InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h1,5,7H,4,6,8H2,2H3/b7-5+ |
Clave InChI |
FCNAWUZWKZOHKE-FNORWQNLSA-N |
SMILES isomérico |
CCCC/C=C/C#C |
SMILES canónico |
CCCCC=CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14657949.png)
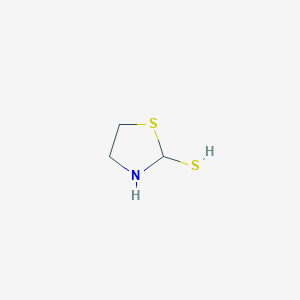
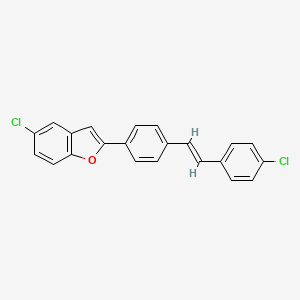
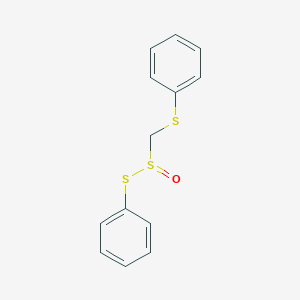


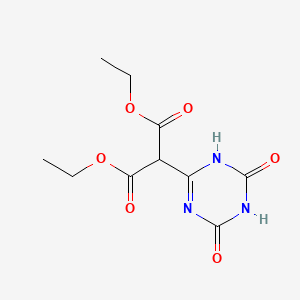
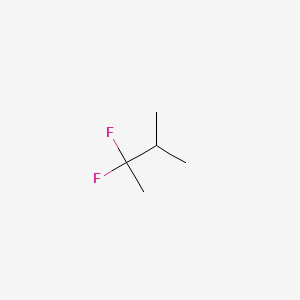
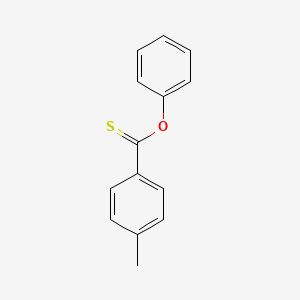

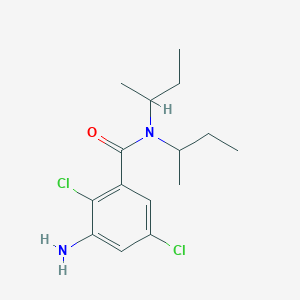
![Benzene, 1-[2-bromo-1-(bromomethyl)ethyl]-4-methoxy-](/img/structure/B14658019.png)

